N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S/c26-21(17-10-5-8-14-6-1-3-9-16(14)17)25-23-24-19(13-29-23)18-12-15-7-2-4-11-20(15)28-22(18)27/h1-13H,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOMBWCQIYIACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide typically involves multi-step reactions. One common method starts with the preparation of the chromenone moiety, which is then brominated and subsequently cyclized with thiourea to form the thiazole ring. The final step involves the coupling of the thiazole derivative with 1-naphthamide under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide typically involves multiple steps starting from the chromenone moiety, followed by bromination and cyclization with thiourea to form the thiazole ring. The final step is the coupling with 1-naphthamide.
The mechanism of action involves interactions with specific molecular targets, where the chromenone moiety can modulate enzyme activity, while the thiazole ring enhances binding affinity and specificity, contributing to its biological activity.
Medicinal Chemistry
This compound has been explored for various medicinal applications:
- Anticancer Activity : The compound exhibits cytotoxic properties against various cancer cell lines. Studies have shown that it can significantly reduce cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
- Antibacterial Properties : Recent investigations have demonstrated its efficacy against multidrug-resistant pathogens, including MRSA strains, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as linezolid.
- Antioxidant Effects : The compound shows promise as an antioxidant, which is critical for mitigating oxidative stress-related diseases.
Biological Research
This compound is also being studied for its role in biological systems:
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to new therapeutic strategies in treating various diseases .
- Receptor Modulation : The compound's ability to interact with specific receptors makes it a candidate for drug development targeting neurological and metabolic disorders.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated a dose-dependent reduction in cell viability. The results indicated that the compound could induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer drug.
Case Study 2: Antibacterial Efficacy
In another study evaluating antibacterial activity against multidrug-resistant bacteria, this compound showed significant activity against MRSA strains. The compound's MIC values were notably lower than those of conventional antibiotics, suggesting its potential as a new antibacterial agent.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes or receptors, modulating their activity. The thiazole ring may enhance binding affinity and specificity, while the naphthamide group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Key Features
- Core Motifs : The coumarin-thiazole scaffold is associated with biological activities such as acetylcholinesterase (AChE) inhibition, while the naphthamide group enhances lipophilicity and binding affinity .
- Applications : Derivatives of this class are investigated for neurodegenerative diseases (e.g., Alzheimer’s) due to AChE inhibitory properties and for diabetes mellitus via α-glucosidase inhibition .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include variations in the acetamide linker, aromatic substituents, and heterocyclic cores. Key examples are outlined below:
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., nitro in 6b) enhance thermal stability (higher m.p.) and alter NMR chemical shifts . Bulky substituents like naphthamide improve AChE binding affinity .
- Biological Selectivity : The target compound’s naphthamide group confers selectivity for AChE over butyrylcholinesterase (BuChE) (selectivity index = 4151.16), whereas dichlorophenyl derivatives (e.g., Compound 13) target α-glucosidase .
Spectroscopic and Thermal Properties
- IR Spectroscopy : All compounds show characteristic C=O stretches (~1670–1715 cm⁻¹). Nitro groups in 6b/c exhibit asymmetric stretches at ~1500 cm⁻¹ .
- Melting Points: Correlate with substituent polarity; chlorinated derivatives (e.g., Compound 13) have higher m.p. (~220°C) compared to alkylamino variants (130–200°C) .
Biological Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and the implications of its pharmacological properties.
1. Chemical Structure and Synthesis
The compound features a coumarin moiety linked to a thiazole ring and a naphthamide structure. The general formula is represented as:
Various synthetic approaches have been explored to create this compound, including the Knoevenagel condensation method, which has been shown to yield good results with various aldehydes . The synthesis typically involves the reaction of 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile with different aromatic aldehydes under specific catalytic conditions.
Antimicrobial Activity
Research has demonstrated that compounds containing the coumarin-thiazole framework exhibit significant antimicrobial properties. For instance, a study reported that related thiazole derivatives showed moderate to good antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 100 μg/mL .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 3d | 62.5 | 100 |
| 3a | 100 | 100 |
| 3g | Moderate | Moderate |
Antitubercular Activity
The compound also exhibits antitubercular activity. In comparative studies, certain derivatives showed higher potency than standard antituberculosis drugs like rifampicin and isoniazid, indicating potential for further development in treating tuberculosis .
Acetylcholinesterase Inhibition
Another significant biological activity is the inhibition of acetylcholinesterase (AChE), which is crucial for conditions like Alzheimer’s disease. Compounds similar to this compound have shown promising AChE inhibitory activity, with IC50 values reported as low as 2.7 µM for some derivatives . This suggests that these compounds may be useful in developing treatments for cognitive disorders.
3. Case Studies
Several studies have focused on the synthesis and evaluation of thiazole-coumarin derivatives:
- Synthesis and Evaluation : A study synthesized multiple coumarin-thiazole derivatives and evaluated their antibacterial and antitubercular activities. Specific compounds demonstrated excellent activity against Candida albicans and moderate activity against Aspergillus niger at concentrations of 125 μg/mL .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to AChE, providing insights into their mechanism of action and guiding further modifications for enhanced efficacy .
4. Conclusion
This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, including antimicrobial effects, antitubercular properties, and potential as an AChE inhibitor. Continued research into its synthesis, structure-activity relationships, and mechanisms of action will be essential for its development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1-naphthamide?
- Methodology : The synthesis typically involves:
- Step 1 : Coumarin-thiazole core formation via condensation of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one with chloroacetyl chloride under reflux in chloroform/triethylamine (yields ~91%) .
- Step 2 : Amidation with 1-naphthoyl chloride in DMF at 70°C for 12–14 hours, monitored via TLC (hexane:ethyl acetate, 8:2) .
- Key variables : Reaction time (6–14 hours), solvent polarity (DMF enhances nucleophilicity), and base (triethylamine for pH control) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Techniques :
- NMR : - and -NMR identify proton environments (e.g., aromatic protons at δ 6.57–8.68 ppm) and carbonyl groups (C=O at ~165 ppm) .
- IR : Peaks at 1710–1716 cm confirm lactone (coumarin) and amide C=O stretches .
- Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] at m/z 406.20 for derivatives) .
Advanced Research Questions
Q. How to design molecular docking studies to evaluate α-glucosidase inhibition?
- Protocol :
- Protein preparation : Retrieve α-glucosidase structure (PDB ID 2ZE0). Optimize hydrogen bonding networks using software like AutoDock Vina .
- Ligand preparation : Minimize the compound’s energy with Gaussian09 using B3LYP/6-31G(d) basis set .
- Docking parameters : Use Lamarckian GA with 100 runs, grid box centered on catalytic residues (Asp349, Arg439). Hydrophobic interactions dominate binding (ΔG ≈ -9.2 kcal/mol) .
- Validation : Compare with acarbose (reference inhibitor) and validate via 100 ns MD simulations (RMSD < 2.0 Å) .
Q. How to resolve contradictions in biological activity data across studies?
- Case analysis :
- Conflict : Patent data (anti-malarial activity ) vs. α-glucosidase inhibition .
- Resolution :
Assay standardization : Use uniform enzyme sources (e.g., recombinant α-glucosidase vs. Plasmodium falciparum cultures).
Dose-response curves : Compare IC values under identical conditions (e.g., 10 µM vs. 50 µM).
Structural analogs : Test derivatives with modified naphthamide groups to isolate target-specific effects .
Q. What methodologies improve inhibitory activity against α-glucosidase?
- Optimization strategies :
- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance potency (IC 12.3 µM vs. 19.8 µM for -OCH) .
- Scaffold rigidity : Introduce methyl groups on the thiazole ring to reduce conformational flexibility, improving binding entropy .
- Solubility : PEGylation of the naphthamide group increases aqueous solubility (logP reduction from 3.8 to 2.1) .
Q. How to conduct structure-activity relationship (SAR) studies for coumarin-thiazole hybrids?
- SAR framework :
- Core modifications : Replace coumarin with quinolinone; IC increases by 3-fold, indicating lactone ring critical .
- Side-chain variations : Truncate naphthamide to benzamide; activity drops 50%, highlighting π-π stacking necessity .
- Bioisosteres : Substitute thiazole with oxadiazole; retain activity but reduce cytotoxicity (CC > 100 µM) .
Q. What crystallization strategies ensure high-quality X-ray diffraction data?
- Approach :
- Solvent screening : Use vapor diffusion with 2:1 DCM:hexane for slow nucleation .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing at 100 K .
- Refinement : SHELXL for anisotropic displacement parameters; R-factor < 0.05 with twin refinement for twinned crystals .
Q. How to assess off-target effects in kinase inhibition assays?
- Profiling :
- Panel selection : Screen against KinaseProfiler™ (100+ kinases) at 1 µM .
- Hit criteria : >50% inhibition at 10 µM flagged for further validation .
- Counter-screening : Test cytotoxicity on HEK293 cells (MTT assay) to exclude non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
